Perfluoro-15-crown-5

Descripción general

Descripción

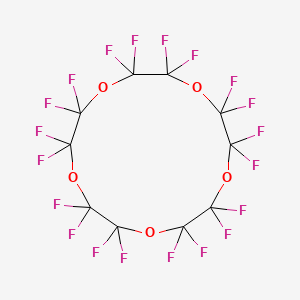

Perfluoro-15-crown-5 is a fluorinated ether compound with the molecular formula C10F20O5. It is a colorless solid known for its unique molecular structure, which includes a crown ether ring fully substituted with fluorine atoms. This compound exhibits high thermal and chemical stability, making it suitable for various applications in chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-15-crown-5 typically involves the fluorination of 15-crown-5 ether. One common method is the direct fluorination using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure complete fluorination of the crown ether ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety and efficiency of the fluorination reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Perfluoro-15-crown-5 primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace fluorine atoms with hydroxyl groups.

Electrophilic Substitution: Reagents like sulfur trioxide (SO3) can introduce sulfonic acid groups into the compound.

Major Products: The major products of these reactions are typically derivatives of this compound with various functional groups, such as hydroxyl or sulfonic acid groups, depending on the reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Ion Coordination

Perfluoro-15-crown-5 features a cyclic structure with five oxygen atoms in a ring, where each carbon atom is fully substituted by fluorine atoms. This configuration results in a highly hydrophobic and fluorophilic compound capable of forming complexes with specific cations, notably sodium () and potassium (). The complexation constants for these interactions have been quantitatively determined, showing a binding affinity characterized by:

- Sodium : Complexation constant

- Potassium : Complexation constant

These interactions are primarily electrostatic due to the electron-withdrawing nature of the fluorine atoms, which enhances the compound's solubility and reactivity in various environments .

Medical Imaging

One of the most promising applications of this compound is in medical imaging, particularly magnetic resonance imaging (MRI). Its high fluorine content makes it an excellent contrast agent for enhancing signal detection. Notably:

- Dendritic Cell Labeling : this compound has been utilized to label dendritic cells for MRI, allowing for improved visualization of these immune cells in biological systems.

- Nanoparticle Formation : The compound can be emulsified to form nanoparticles that enhance cellular uptake via endocytosis, making it suitable for tracing and imaging applications.

Oxygen Tension Measurement

This compound has been studied as a fluorine reporter probe for assessing tissue oxygenation using MRI. A comparative study demonstrated that this compound exhibited significantly lower toxicity compared to hexafluorobenzene (HFB), allowing reliable measurements of muscle oxygen tension over extended periods post-injection .

Study on Muscle Oxygenation

A detailed study compared this compound with HFB as probes for tissue oxygenation. Key findings included:

- Tissue Toxicity : this compound showed no significant muscle toxicity at 36 hours post-injection, while HFB induced necrosis and mobility limitations within 24 hours .

- Oxygen Measurement : The NMR spectrum of this compound provided consistent measurements of muscle , demonstrating its utility as a safe and effective imaging agent for tracking oxygen levels in tissues .

NMR Spectroscopy Applications

This compound has been employed in nuclear magnetic resonance (NMR) diagnostic spectroscopy. Its ability to form stable aqueous emulsions enables it to be used effectively in various diagnostic applications:

- Tumor Detection : The compound's unique NMR signal characteristics allow for enhanced detection of tumors and other abnormalities by monitoring oxygen tension within tissues .

- Biocompatibility : It has been shown to be biocompatible when administered via injection into body tissues, making it suitable for clinical applications .

Comparative Analysis with Other Compounds

The following table summarizes the properties and applications of this compound in comparison to other related compounds:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| This compound | Perfluorinated | High hydrophobicity; binds cations weakly | Medical imaging; tissue oxygen measurement |

| Crown Ether (15-Crown-5) | Non-fluorinated | Stronger cation binding; less hydrophobic | Traditional ion-selective applications |

| Perfluoro-18-crown-6 | Perfluorinated | Larger cavity; binds larger cations | Ion transport studies |

| Hexafluorobenzene | Non-cyclic | Higher toxicity; multiple peaks in NMR | Limited use in imaging due to toxicity |

Mecanismo De Acción

The mechanism of action of perfluoro-15-crown-5 in MRI involves its ability to provide a strong and distinct 19F signal. The fluorine atoms in the compound are magnetically equivalent, resulting in a single resonance line that can be easily detected. This property makes it an excellent contrast agent for imaging applications, allowing for precise localization and quantification of the compound in biological tissues .

Comparación Con Compuestos Similares

Perfluoro-18-crown-6: Another fluorinated crown ether with a larger ring size, used in similar applications but with different solubility and stability properties.

Perfluoro-12-crown-4: A smaller fluorinated crown ether, also used in chemical and industrial applications.

Uniqueness: Perfluoro-15-crown-5 is unique due to its optimal ring size, which provides a balance between stability and reactivity. Its high fluorine content and the resulting single resonance line in 19F MRI make it particularly valuable for imaging applications, distinguishing it from other fluorinated crown ethers .

Actividad Biológica

Perfluoro-15-crown-5 (PF15C5) is a specialized perfluorinated crown ether with a unique structure comprising five oxygen atoms in a cyclic arrangement, where all carbon atoms are substituted by fluorine. This configuration imparts distinct chemical properties, particularly in its interactions with metal cations and biological systems. This article explores the biological activity of PF15C5, focusing on its coordination properties, applications in medical imaging, and potential implications for biological systems.

PF15C5 exhibits significant hydrophobicity and fluorophilicity due to its fully fluorinated structure. This results in enhanced complexation with specific cations, notably sodium (Na) and potassium (K). The complexation constants for these interactions have been quantitatively determined:

| Cation | Complexation Constant (M) |

|---|---|

| Sodium (Na) | 5.5 |

| Potassium (K) | 1.7 |

These values indicate a 1:1 stoichiometry in binding, primarily characterized by weak electrostatic forces influenced by the fluorinated environment .

Medical Imaging

One of the most promising applications of PF15C5 is in the field of magnetic resonance imaging (MRI) . Due to its high fluorine content, PF15C5 can be utilized to label dendritic cells for enhanced imaging capabilities. Studies have demonstrated that PF15C5 can form emulsions that facilitate cellular uptake via endocytosis, making it a valuable agent for tracing and imaging in biological systems .

A notable study compared PF15C5 with hexafluorobenzene (HFB) as fluorine reporter probes for assessing tissue oxygenation using F MRI. Results showed that PF15C5 exhibited minimal toxicity to muscle tissue over time, unlike HFB which induced necrosis and thrombosis within 24 hours post-injection. This highlights PF15C5's potential as a safer alternative for dynamic physiological assessments .

Cellular Interaction Studies

Research indicates that PF15C5 does not significantly induce cytotoxicity in labeled dendritic cells. In vitro studies assessed cellular proliferation and enzyme leakage, revealing no apparent cytotoxic effects across various conditions tested. Furthermore, flow cytometric analysis showed that PF15C5 did not alter the phenotype of dendritic cells, maintaining their functional integrity .

Case Studies

- Dendritic Cell Labeling : In a study involving dendritic cell tracking, PF15C5 was used to label cells for MRI detection. The results indicated successful internalization of PF15C5 particles without inducing maturation or altering surface markers associated with immune activation .

- Muscle Oxygenation Monitoring : A comparative study using F MRI demonstrated that PF15C5 could reliably assess muscle oxygenation levels over extended periods (up to 36 hours), contrasting significantly with the rapid degradation observed with HFB .

Propiedades

IUPAC Name |

2,2,3,3,5,5,6,6,8,8,9,9,11,11,12,12,14,14,15,15-icosafluoro-1,4,7,10,13-pentaoxacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20O5/c11-1(12)2(13,14)32-5(19,20)6(21,22)34-9(27,28)10(29,30)35-8(25,26)7(23,24)33-4(17,18)3(15,16)31-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKZCCWLOCDNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(C(OC(C(OC(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379779 | |

| Record name | Perfluoro-15-crown-5-ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97571-69-2 | |

| Record name | Perfluoro-15-crown-5-ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosafluoro-15-crown 5-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Based on the provided research, Perfluoro-15-crown-5 does not appear to have specific biological targets like traditional drugs. Its primary mechanism of action relies on its physicochemical properties, particularly its ability to dissolve large amounts of oxygen and its distinct fluorine-19 (19F) nuclear magnetic resonance (NMR) signal. []

ANone: Its molecular formula is C10F20O5, and its molecular weight is 572.12 g/mol. []

ANone: Yes, its most significant characteristic is its single, narrow resonance in 19F NMR spectra due to the 20 chemically equivalent fluorine atoms. This property is advantageous for 19F magnetic resonance imaging (MRI) applications as it provides high sensitivity without chemical shift artifacts. [, ]

ANone: Its applications primarily stem from its oxygen-carrying capacity and its utility as a contrast agent in 19F MRI. This makes it valuable for research in areas like: * Monitoring tissue oxygenation: The ability of this compound to alter its 19F NMR relaxation properties in response to oxygen concentration enables its use in measuring oxygen tension in various settings, including tumors, tissue-engineered grafts, and during retinal development. [, , ] * Cell tracking: this compound can be incorporated into nanoparticles or emulsions that are taken up by cells, allowing researchers to track cell migration and distribution in vivo using 19F MRI. This has significant implications for studying stem cell therapies, immune responses, and cancer metastasis. [, , , ] * Inflammation imaging: Macrophages involved in inflammatory responses readily engulf this compound-containing particles. This property allows researchers to visualize and monitor inflammation in various conditions, including organ transplant rejection and colitis. [, , ]

ANone: Based on the provided research, this compound is not typically used as a catalyst. Its applications primarily rely on its physical properties rather than its reactivity.

ANone: While the provided research doesn't explicitly detail computational studies on this compound, computational chemistry techniques can be valuable for understanding its interactions with different environments and for designing novel formulations. These techniques may include molecular dynamics simulations to study its behavior in biological systems, quantum chemical calculations to explore its electronic structure, and quantitative structure-activity relationship (QSAR) modeling to predict its properties based on structural features.

ANone: The research highlights the use of nanoemulsions and nanoparticles as primary formulation strategies for this compound. * Nanoemulsions: this compound can be dispersed in an aqueous solution with the help of surfactants to form stable nanoemulsions. The size and stability of these emulsions are crucial for their biodistribution, cellular uptake, and applications in imaging and drug delivery. [, , ] * Nanoparticles: this compound can be encapsulated within various nanoparticle systems, such as PLGA nanoparticles or mesoporous silica nanoparticles, to improve its stability, biocompatibility, and targeting capabilities. The choice of nanoparticle system depends on the specific application and desired properties. [, , , , ]

ANone: The stability of this compound formulations depends on factors like the type of surfactant or encapsulating material, particle size, and storage conditions. Researchers optimize these parameters to ensure long-term stability, prevent aggregation, and maintain desired physicochemical properties for specific applications. [, , , ]

ANone: Although the research provided doesn't specify regulations for this compound, it's crucial to consult relevant safety data sheets and follow established laboratory safety procedures when handling any chemical. For potential clinical translation, strict adherence to Good Manufacturing Practices (GMP) during production and thorough preclinical safety and efficacy assessments are mandatory. Regulatory bodies like the FDA in the United States or the EMA in Europe provide guidelines and approvals for new drug products, including those incorporating novel excipients or contrast agents.

ANone: this compound, when administered intravenously as an emulsion, exhibits a long biological half-life, especially in organs like the liver and spleen. This is attributed to its uptake by the reticuloendothelial system. [, , ]

ANone: The provided research primarily focuses on intravenous and intratracheal administration of this compound formulations. Intravenous injection leads to systemic circulation, while intratracheal delivery targets the lungs. The choice of route depends on the specific research question and the target organ or tissue of interest. [, , ]

ANone: The research highlights the use of various in vitro and in vivo models to evaluate this compound. * In vitro: Cell culture models, including fibroblasts, neuroblastoma cells, and dendritic cells, have been used to assess cellular uptake, biocompatibility, and impact on cell function. [] * In vivo: Rodent models, primarily mice and rats, are commonly employed. These include tumor models (e.g., glioma, breast cancer) to assess tumor oxygenation and therapeutic efficacy, organ transplant models (e.g., heart, kidney) to study rejection, and models of inflammation (e.g., ear clip injury) to visualize inflammatory responses. [, , , , , ]

ANone: Based on the provided research, this compound doesn't appear to be susceptible to biological resistance mechanisms like those observed with traditional drugs. Its applications are based on its physicochemical properties and its use as a contrast agent or delivery vehicle, not on targeting specific biological pathways that could be subject to resistance development.

ANone: this compound-loaded nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to enhance their delivery to specific cells or tissues. For instance, conjugating nanoparticles with ligands specific to tumor markers can improve drug accumulation in tumors, potentially increasing therapeutic efficacy while minimizing off-target effects. []

ANone: While this compound itself may not be a biomarker, its use in 19F MRI could provide valuable information for monitoring disease progression and treatment response. For example, changes in 19F MRI signal intensity in specific tissues could reflect alterations in cellular activity, oxygenation, or inflammation, which could be used as surrogate markers for disease status or treatment efficacy. [, ]

ANone: The primary analytical technique employed is 19F NMR, both in spectroscopy and imaging (MRI) modalities. It's also coupled with conventional proton (1H) MRI for anatomical context. Other methods like dynamic light scattering (DLS) can determine the size distribution of this compound-containing nanoparticles. [, , , ]

ANone: While the provided research focuses on biomedical applications, it is crucial to consider the environmental impact of any chemical entity. Perfluorinated compounds, in general, are known for their persistence and potential bioaccumulation in the environment. Evaluating the degradation pathways, environmental fate, and ecotoxicological effects of this compound is essential to ensure its safe and sustainable use. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.